Ethyl 6-acetyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Ethyl 6-acetyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring a thieno[2,3-c]pyridine core fused with a tetrahydrothiophene ring. Key structural elements include:
- Ethyl ester at position 2.
- 6-Acetyl group contributing to steric and electronic modulation.
Properties
IUPAC Name |
ethyl 6-acetyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S/c1-3-29-23(28)20-18-10-11-25(14(2)26)13-19(18)30-22(20)24-21(27)17-9-8-15-6-4-5-7-16(15)12-17/h8-9,12H,3-7,10-11,13H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMWVBNDHSYDTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 6-acetyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on various studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multiple steps starting from 2-acetyl-5,6,7,8-tetrahydronaphthalene. The compound can be synthesized through reactions involving aromatic aldehydes and subsequent transformations leading to the formation of the thieno-pyridine framework.
Key Steps in Synthesis:
- Reaction of 2-acetyl-5,6,7,8-tetrahydronaphthalene with aromatic aldehydes to form cyanopyridones.
- Treatment with phosphorous pentasulfide to yield thioxopyridine derivatives.
- Final condensation with ethyl bromoacetate to produce the desired ester derivative.
Antioxidant Activity
Research indicates that derivatives of the compound exhibit significant antioxidant activity. For instance, pyrazolopyridine derivatives have been shown to possess scavenging potency greater than ascorbic acid in various assays. This suggests that this compound could be a promising candidate for developing antioxidant therapies .
Tumor Inhibitory Activity
The compound has also demonstrated tumor inhibitory effects against various cancer cell lines. Notably:
- HepG-2 Cells : Studies have shown that certain derivatives exhibit potency against liver cancer cells comparable to doxorubicin .
- Mechanism of Action : The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation pathways.
Study 1: Antioxidant Evaluation
In a study evaluating the antioxidant potential of several synthesized compounds including ethyl 6-acetyl derivatives:
- Method : DPPH radical scavenging assay.
- Findings : The pyrazolopyridine derivative exhibited an IC50 value lower than that of ascorbic acid.
Study 2: Tumor Inhibition
A comparative study assessed the anti-cancer properties of the synthesized compounds:
- Cell Lines Tested : HepG-2 (liver cancer) and MCF-7 (breast cancer).
- Results : Compounds showed significant cytotoxicity with IC50 values indicating effective dose ranges for therapeutic applications.
Data Table: Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as a pharmacological agent . Its structure suggests that it may interact with biological targets due to the presence of multiple functional groups that can participate in biochemical reactions.
1.1 Anticancer Activity
Research indicates that derivatives of tetrahydronaphthalene compounds exhibit anticancer properties . For instance, studies have shown that similar compounds can inhibit tumor growth and possess antioxidant activities . The incorporation of the thieno[2,3-c]pyridine moiety may enhance these effects by improving bioavailability and target specificity.
1.2 Anti-inflammatory Properties
Molecular docking studies have suggested that compounds related to this structure could act as inhibitors of 5-lipoxygenase , an enzyme involved in inflammatory processes . This positions the compound as a candidate for developing anti-inflammatory medications.
The biological activity of ethyl 6-acetyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has been explored through various assays:
2.1 Antioxidant Activity
The compound's ability to scavenge free radicals has been highlighted in studies focusing on its antioxidant properties . This activity is crucial for preventing oxidative stress-related diseases.
2.2 Antimicrobial Potential
Similar derivatives have demonstrated antimicrobial effects , making them suitable candidates for further research in developing new antibiotics . The structural diversity allows for modifications that could enhance efficacy against resistant strains.
Synthetic Methodologies
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Step 1 | 5-acetyl-2-(naphthalene-2-carboxylic acid) + thioamide | Formation of the thienopyridine core |
| Step 2 | Ethyl bromoacetate + base | Introduction of the ethyl ester group |
| Step 3 | Acetylation reaction | Final product formation |
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of similar compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs, their substituents, molecular data, and biological activities:
*Calculated based on molecular formula (C₂₅H₂₈N₂O₄S).
†Molecular weight derived from .
‡Position 4 substitution differs from the target compound’s core structure.
Structural and Functional Insights
- Position 2 Substituents: The 5,6,7,8-tetrahydronaphthalene-2-carboxamido group in the target compound offers a rigid, lipophilic scaffold compared to the 2-phenoxybenzamido group in , which introduces aromatic flexibility. Both substituents likely enhance receptor binding via hydrophobic interactions .
- Position 6 Modifications : The acetyl group in the target compound reduces steric hindrance compared to bulkier substituents like benzyl () or isopropyl (). This may improve membrane permeability .
- Amino Group Relevance: highlights the necessity of the 2-amino group for adenosine A1 receptor binding, a feature absent in the target compound but critical in analogs with competitive antagonism .
Pharmacological Activity Trends
- Allosteric vs. Competitive Effects: demonstrates that 2-amino-3-benzoylthiophenes exhibit dual allosteric enhancement and competitive antagonism at A1 receptors. The target compound’s lack of an amino group may shift its activity toward pure allosteric modulation .
- Substituent Impact on Binding : Alkyl groups at position 4 (e.g., isopropyl in ) enhance activity, while substitutions at position 5 (e.g., thiophene-2-carboxamido in ) influence selectivity for secondary targets .
Spectroscopic and Physicochemical Properties
- NMR Analysis : reveals that substituent changes in regions A (positions 39–44) and B (positions 29–36) correlate with distinct chemical shifts, suggesting that the target compound’s tetrahydronaphthalene group alters electron density in these regions compared to benzoyl or acetyl analogs .
- Lumping Strategy: As per , compounds with shared core structures (e.g., tetrahydrothieno[2,3-c]pyridine) may exhibit similar reactivity, enabling predictive modeling of metabolic pathways .
Preparation Methods
Cyclization via Triazole Intermediates
A metal-free approach leverages 1,2,3-triazole intermediates to construct the thieno[2,3-c]pyridine skeleton. Starting with 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole , acid-mediated denitrogenative transformation yields thieno[2,3-c]triazolo[1,5-ɑ]pyridine , which is further functionalized. This method avoids transition metals, simplifying purification and enhancing scalability.
Pictet-Spengler Reaction
Adapting methods from tetrahydrothieno[3,2-c]pyridine synthesis, condensation of 2-substituted thiophenes with aldehydes under acidic conditions generates the bicyclic system. For example, reacting 2-aminothiophene derivatives with formaldehyde or acetylated aldehydes in the presence of HCl produces the tetrahydrothienopyridine core in yields exceeding 70%.
Introduction of the 6-Acetyl Group
Acetylation at the 6-position is achieved through Friedel-Crafts acylation or nucleophilic substitution:
Direct Acylation of the Thienopyridine Core
Treating the tetrahydrothienopyridine intermediate with acetyl chloride in the presence of AlCl₃ as a Lewis catalyst introduces the acetyl group regioselectively at the 6-position. Solvent choice (e.g., dichloromethane vs. diethyl ether) impacts yields, with polar aprotic solvents favoring higher conversions (78–93%).
Knoevenagel Condensation
Alternative routes employ 2-acetyl-5,6,7,8-tetrahydronaphthalene as a precursor, reacting with cyanopyridones under basic conditions to install both the acetyl and tetrahydronaphthalene moieties in a single step. This method avoids harsh acids but requires meticulous temperature control (reflux at 120–140°C).
Synthesis of 5,6,7,8-Tetrahydronaphthalene-2-Carboxamide
The tetrahydronaphthalene (tetralin) carboxamide side chain is synthesized via:
Carboxylic Acid Derivatization
Oxidation of 5,6,7,8-tetrahydronaphthalene-2-methyl with KMnO₄ or CrO₃ yields 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid , which is subsequently converted to the acid chloride using thionyl chloride. Reaction with ammonia or primary amines generates the carboxamide.
Gould-Jacobs Reaction
A scalable pathway involves cyclizing ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate with allyl amines under microwave irradiation. This one-pot method achieves 93% yield for the carboxamide precursor, which is hydrolyzed and coupled to the thienopyridine core.
Amidation Coupling of Thienopyridine and Tetrahydronaphthalene Moieties
The critical amide bond formation employs two protocols:
BOP-Cl Mediated Coupling
Activating 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid with bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) in dichloromethane, followed by addition of the thienopyridine amine, affords the target amide in 85–90% yield. Triethylamine is essential for neutralizing HCl byproducts.
Mixed Carbonate Method
Combining ethyl chloroformate with the carboxylic acid generates a reactive mixed carbonate intermediate, which reacts with the amine at 0°C to room temperature. This method is preferred for moisture-sensitive substrates, yielding 78–84%.
Esterification and Final Functionalization
The ethyl ester at position 3 is introduced early or late in the synthesis:
Early-Stage Esterification
Starting with ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate , the ester group remains intact through subsequent reactions. Saponification and re-esterification are avoided, streamlining the process.
Late-Stage Esterification
Hydrolysis of a methyl ester precursor (e.g., methyl 6-acetyl-2-amino-thieno[2,3-c]pyridine-3-carboxylate ) with HCl/EtOH followed by treatment with ethanol and H₂SO₄ installs the ethyl ester. This approach allows modularity but risks side reactions (yield: 65–79%).
Optimization Data and Reaction Conditions
Key findings from experimental studies are summarized below:
Challenges and Mitigation Strategies
- Regioselectivity in Acetylation : Competing acetylation at positions 2 and 6 is minimized using bulky Lewis acids (e.g., FeCl₃ instead of AlCl₃).
- Amide Hydrolysis : BOP-Cl’s mild activation conditions prevent racemization and hydrolysis.
- Solvent Compatibility : Tetrahydrofuran (THF) improves solubility of intermediates over DCM, reducing side-product formation.
Q & A
Q. What are the key synthetic steps for preparing this compound?
The synthesis involves multi-step organic reactions, typically starting with the formation of the tetrahydrothieno[2,3-c]pyridine core. Key steps include:
- Amide bond formation : Coupling 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid derivatives with the amine group of the thienopyridine scaffold using activating agents like HATU or DCC .
- Acetylation : Introducing the acetyl group at the 6-position via nucleophilic substitution or condensation reactions under anhydrous conditions .
- Esterification : Ethyl ester formation at the 3-position using ethanol under acid catalysis .
Monitoring : Thin-layer chromatography (TLC) and are employed to track reaction progress and confirm intermediate structures .
Q. What analytical techniques are used for structural characterization?
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm regiochemistry and functional group integration. For example, the acetyl group () and ethyl ester () are key diagnostic signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves absolute configuration and crystal packing, often using SHELXL for refinement .
Q. What are the compound’s solubility and stability profiles?
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to its hydrophobic tetrahydronaphthalene moiety. Solubility data should be experimentally determined for specific solvents .
- Stability : Sensitive to prolonged exposure to light, moisture, and acidic/basic conditions. Storage at under inert gas (e.g., argon) is recommended .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Solvent Selection : Use DMF or DMSO to enhance solvation of intermediates, particularly for amide coupling steps .
- Catalysis : Piperidine or triethylamine (TEA) can accelerate condensation reactions by scavenging acids .
- Temperature Control : Reflux conditions (e.g., ) improve kinetics but may require quenching with ice/water to prevent decomposition .
Example : In , a 54% yield was achieved using flash chromatography with ethyl acetate/petroleum ether (1:9) .
Q. How to resolve contradictions in spectral data during structural analysis?
- Cross-validation : Compare NMR shifts with structurally analogous compounds (e.g., ethyl 6-benzyl derivatives in ). Discrepancies in aromatic proton signals () may indicate impurities or tautomerism .
- Crystallographic Refinement : Use SHELX to resolve ambiguous electron density maps, particularly for fused-ring systems .
- Isotopic Labeling : - or -labeled reagents can clarify ambiguous peaks in complex spectra .
Q. What strategies are recommended for evaluating biological activity?
- Target Identification : Screen against kinases or tubulin polymerization assays due to structural similarity to antitubulin agents (e.g., compound 3h in showed IC values in the nanomolar range) .
- SAR Studies : Modify the tetrahydronaphthalene or acetyl groups to assess impact on potency. For example, replacing the acetyl with a nitro group alters electron density and binding affinity .
- ADME Profiling : Use HPLC-MS to measure metabolic stability in liver microsomes, noting susceptibility to esterase-mediated hydrolysis .
Q. How to design a crystallization protocol for X-ray analysis?
- Solvent Screening : Test mixtures of ethanol/water or DCM/hexane for slow evaporation. successfully used ethanol for recrystallization .
- Cryoprotection : Add 20% glycerol to prevent ice formation during data collection at .
- Data Collection : Use synchrotron radiation () for high-resolution data. SHELXL refinement parameters should include anisotropic displacement for non-H atoms .
Q. Notes for Methodological Rigor
- Reproducibility : Document reaction parameters (e.g., stirring rate, inert atmosphere) to minimize batch-to-batch variability .
- Contradiction Management : If biological activity conflicts with computational predictions (e.g., docking vs. assay results), re-evaluate force field parameters or solvation models .
- Safety : Follow COSHH regulations for handling hazardous reagents (e.g., phenylisothiocyanate in ) and use fume hoods for reactions involving volatile solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
